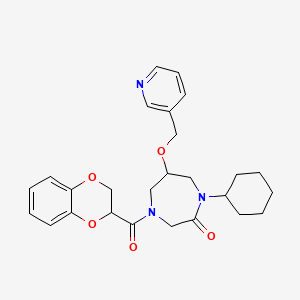![molecular formula C17H27NO2 B6074242 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol](/img/structure/B6074242.png)
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol, also known as AGN-2979, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of cyclohexanolamine derivatives and is synthesized through a multistep process. In
Mechanism of Action
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol binds to the α2δ subunit of voltage-gated calcium channels, which results in the inhibition of calcium influx into neurons. This leads to a reduction in the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. Additionally, 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been shown to increase the expression of GABA receptors, which are involved in the inhibition of pain signals.
Biochemical and Physiological Effects:
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been shown to have analgesic effects in animal models of neuropathic pain and fibromyalgia. It has also been shown to improve sleep quality in patients with fibromyalgia. Additionally, 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Advantages and Limitations for Lab Experiments
One advantage of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol is its high affinity for the α2δ subunit of voltage-gated calcium channels, which makes it a potent analgesic agent. However, one limitation is its poor solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol. One direction is the investigation of its potential as a treatment for other chronic pain conditions such as osteoarthritis and cancer pain. Another direction is the development of more soluble analogs of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol for improved in vivo administration. Additionally, the role of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol in the modulation of sleep and inflammation warrants further investigation.
Synthesis Methods
The synthesis of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol involves a multistep process that starts with the reaction of 4-methoxyphenylacetonitrile with 1-methylcyclohexene in the presence of a catalyst to form 4-methoxyphenyl-1-methylcyclohexene. This intermediate is then reacted with N-bromosuccinimide to form the corresponding bromo derivative, which is then reduced using lithium aluminum hydride to form 4-methoxyphenyl-1-methylcyclohexanol. The final step involves the reaction of this intermediate with 3-(tert-butylamino)propylamine to form 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol.
Scientific Research Applications
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been studied extensively for its potential therapeutic properties. It has been shown to have a high affinity for the α2δ subunit of voltage-gated calcium channels, which are involved in the transmission of pain signals. This has led to its investigation as a potential treatment for chronic pain conditions such as neuropathic pain and fibromyalgia.
properties
IUPAC Name |
4-[4-(4-methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13(18-15-7-9-16(19)10-8-15)3-4-14-5-11-17(20-2)12-6-14/h5-6,11-13,15-16,18-19H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERNAJWNUJJESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6074163.png)
![1-{1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6074164.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)
![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)
![N-(3-methoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6074177.png)
![5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6074181.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074207.png)

![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6074213.png)
![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6074219.png)
![N-(tetrahydro-2-furanylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6074255.png)
